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Compound of Interest

Compound Name: Fezolamine

Cat. No.: B1217759

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fezolamine is a non-tricyclic antidepressant agent that acts as a serotonin, norepinephrine,
and dopamine reuptake inhibitor. This technical guide provides a comprehensive overview of
the chemical structure and a detailed account of the synthetic pathways developed for
fezolamine. The synthesis is primarily based on the seminal work of Bailey et al., involving a
Michael addition followed by a reductive alkylation. This document aims to serve as a core
resource for researchers by presenting detailed experimental protocols, tabulated quantitative
data, and visual representations of the synthetic workflow.

Chemical Structure and Properties

Fezolamine is chemically designated as 3-(3,4-Diphenyl-1H-pyrazol-1-yl)-N,N-dimethylpropan-
1-amine.[1][2] Its structure is characterized by a central 3,4-diphenyl-substituted pyrazole ring
linked via a propyl chain to a dimethylamino group. This structural arrangement distinguishes it
from classical tricyclic antidepressants.
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Identifier Value Reference(s)

3-(3,4-Diphenyl-1H-pyrazol-1-

IUPAC Name yI)-N,N-dimethylpropan-1- [1112]
amine

CAS Number 80410-36-2 [31[4]

Molecular Formula C20H23Ns [41[5]

Molar Mass 305.425 g-mol—1 [1][5]

Appearance Solid powder [5]

Synthesis of Fezolamine

The primary synthetic route to fezolamine was developed by Bailey and colleagues and
involves a two-step process starting from 3,4-diphenyl-1H-pyrazole.[1] The overall synthesis
workflow is depicted below.

Michael Addition Reductive Alkylation
3,4-Diphenyl-1H-pyrazole Acrylonitrile 3-(3,4-Diphenyl-1H-pyrazol-l-yl)propanenitrile]—(MM)—>©
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Caption: Overall synthetic workflow for fezolamine.

Synthesis of the Intermediate: 3-(3,4-Diphenyl-1H-
pyrazol-1-yl)propanenitrile

The first key step is the Michael addition of acrylonitrile to 3,4-diphenyl-1H-pyrazole. This
reaction forms the carbon-nitrogen bond between the pyrazole ring and the propionitrile side
chain.

A detailed experimental protocol for this step, as adapted from the general principles of Michael
additions involving pyrazoles, would typically involve the following:
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e Reactant Preparation: 3,4-diphenyl-1H-pyrazole is dissolved in a suitable aprotic solvent
such as acetonitrile or dimethylformamide (DMF).

o Base Addition: A base, such as sodium hydride or potassium carbonate, is added to the
solution to deprotonate the pyrazole nitrogen, forming the nucleophilic pyrazolide anion.

 Acrylonitrile Addition: Acrylonitrile is added dropwise to the reaction mixture at a controlled
temperature, typically ranging from room temperature to a slightly elevated temperature
(e.g., 50-60 °C).

o Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography
(TLC) or high-performance liquid chromatography (HPLC).

o Work-up and Purification: Upon completion, the reaction is quenched with water, and the
product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then
washed, dried, and concentrated under reduced pressure. The crude product is purified by
column chromatography on silica gel to yield 3-(3,4-diphenyl-1H-pyrazol-1-yl)propanenitrile.

Synthesis of Fezolamine: Reductive Alkylation of 3-(3,4-
Diphenyl-1H-pyrazol-1-yl)propanenitrile

The final step in the synthesis of fezolamine is the reductive alkylation of the intermediate
nitrile. This transformation converts the nitrile group into a dimethylamino group.

The reductive alkylation is typically carried out as follows:

Reaction Setup: 3-(3,4-Diphenyl-1H-pyrazol-1-yl)propanenitrile is dissolved in a suitable
solvent, commonly an alcohol like ethanol or methanol.

o Catalyst Addition: A hydrogenation catalyst, such as Raney nickel or palladium on carbon, is
added to the solution.

e Amine Source: An aqueous solution of dimethylamine is added to the reaction mixture.

» Hydrogenation: The reaction vessel is placed under a hydrogen atmosphere (typically at
elevated pressure) and stirred vigorously. The reaction is often heated to facilitate the
reduction.
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e Reaction Monitoring: The uptake of hydrogen is monitored to determine the reaction's

endpoint.

» Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration.
The solvent is evaporated, and the residue is taken up in an appropriate solvent and washed
to remove any remaining impurities. The final product, fezolamine, can be further purified by

recrystallization or chromatography.

Signaling Pathways and Mechanism of Action

Fezolamine functions as a reuptake inhibitor for serotonin, norepinephrine, and dopamine, with
a preference for serotonin.[5] This mechanism of action is central to its antidepressant effects.
The diagram below illustrates the logical relationship of its primary pharmacological action.
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Caption: Mechanism of action of fezolamine.
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Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis
of fezolamine. The synthetic route, established by Bailey et al., offers an efficient method for
the preparation of this non-tricyclic antidepressant. The provided experimental protocols and
diagrams are intended to be a valuable resource for researchers in the fields of medicinal
chemistry and drug development. Further research into the structure-activity relationships of
fezolamine and its analogs may lead to the development of novel therapeutics with improved
efficacy and side-effect profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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